(R)-3-Phenylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Phenylbutanal is an organic compound with the molecular formula C10H12O It is a chiral molecule, meaning it has a non-superimposable mirror image The compound consists of a butanal backbone with a phenyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
®-3-Phenylbutanal can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-Phenylbut-2-enal using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Another method involves the use of organometallic reagents, such as Grignard reagents, to add a phenyl group to butanal, followed by purification to isolate the desired enantiomer.
Industrial Production Methods
In industrial settings, ®-3-Phenylbutanal is often produced through catalytic hydrogenation of 3-Phenylbut-2-enal. This process involves the use of metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-3-Phenylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-3-Phenylbutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to ®-3-Phenylbutanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Grignard reagents in anhydrous ether under reflux conditions.
Major Products
Oxidation: ®-3-Phenylbutanoic acid.
Reduction: ®-3-Phenylbutanol.
Substitution: Various substituted phenylbutanal derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Phenylbutanal has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-3-Phenylbutanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Phenylbutanal: The enantiomer of ®-3-Phenylbutanal with similar chemical properties but different biological activity.
3-Phenylpropionaldehyde: A structurally similar compound with a shorter carbon chain.
Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.
Uniqueness
®-3-Phenylbutanal is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
42307-58-4 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(3R)-3-phenylbutanal |
InChI |
InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/t9-/m1/s1 |
InChI Key |
MYHGOWDLVRDUFA-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(CC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.